2',3',5'-Tri-O-acetylguanosine

Catalog No.
S857462
CAS No.
6979-94-8
M.F
C16H19N5O8
M. Wt
409.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetylguanosine

CAS Number

6979-94-8

Product Name

2',3',5'-Tri-O-acetylguanosine

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1

InChI Key

ULXDFYDZZFYGIY-SDBHATRESA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Synonyms

2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Origin and Significance:

TAG is a synthetic compound not found naturally. Researchers use it as a model compound to study the structure, function, and interactions of guanosine in biological systems []. Due to the presence of acetyl groups, TAG is more lipophilic (fat-soluble) compared to guanosine, allowing it to pass through cell membranes more easily. This property makes TAG a valuable tool for delivering guanosine or guanosine-based drugs into cells.


Molecular Structure Analysis

Key Features:

The structure of TAG consists of two main components:

  • Guanine: A purine base containing a heterocyclic aromatic ring system with nitrogen atoms.
  • Ribose sugar ring: A five-membered sugar ring with three hydroxyl groups (replaced by acetyl groups in TAG) attached at positions 2', 3', and 5'. The ribose sugar is linked to the guanine base via a glycosidic bond between the C1' carbon of the sugar and the N9 nitrogen of the guanine [].

Notable Aspects:

  • The acetyl groups can affect the hydrogen bonding capabilities of the molecule, potentially influencing its interactions with other molecules [].
  • The conformation of the sugar ring can be influenced by the presence of the acetyl groups, impacting the overall shape and flexibility of the molecule.

Chemical Reactions Analysis

Synthesis:

TAG can be synthesized from guanosine by reacting it with acetic anhydride in the presence of a catalyst, such as pyridine.

Balanced Chemical Equation:

Guanosine + 3(CH3CO)2O -> TAG + 3CH3COOH

Decomposition:

TAG can be deacetylated back to guanosine under basic or acidic conditions.

Other Reactions:

TAG can participate in various reactions typical of nucleosides, such as phosphorylation and glycosylation, depending on the research application [].

Data on specific reaction rates and conditions might be available in specialized scientific literature.


Physical And Chemical Properties Analysis

Melting Point

226-231 °C [].

Boiling Point

Not reported due to decomposition at high temperatures [].

Solubility

Slightly soluble in dimethyl sulfoxide (DMSO) [].

Stability

Stable under acidic conditions. Can be deacetylated under basic conditions [].

XLogP3

-1.6

Dates

Modify: 2023-09-14

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